Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

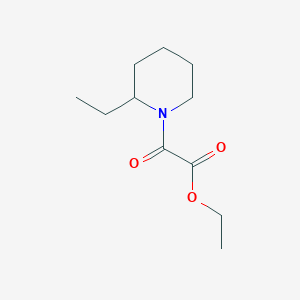

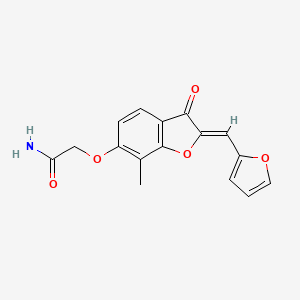

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a chemical compound with the molecular formula C11H19NO3 . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The molecular structure of Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is represented by the linear formula C11H19NO3 . The molecular weight of this compound is 213.27 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate are not fully detailed in the search results. The compound has a molecular weight of 213.27 . More comprehensive data may be available in dedicated chemical databases.Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate plays a role in chemical synthesis processes. It has been found that certain derivatives of ethyl acetate are involved in efficient and environmentally benign oxidation systems catalyzed by TEMPO, highlighting its utility in organic synthesis and green chemistry approaches (Xiao‐Qiang Li & Chi Zhang, 2009). Additionally, ethyl 2-(1-phenylpiperidin-2-yl) acetate has been synthesized via base-induced intramolecular aza-Michael reactions, showcasing its versatility in the formation of complex heterocyclic compounds (J. F. Ramos, T. Nagem, & J. G. Taylor, 2011).

Peptide Synthesis

In peptide synthesis, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is used as an additive for the carbodiimide method for peptide bond formation. Oxyma has shown to inhibit racemization effectively and has coupling efficiency superior to HOBt, with a lower risk of explosion, demonstrating its importance in the development of safer peptide synthesis methodologies (Ramon Subirós‐Funosas et al., 2009).

Marine Natural Products

Research on marine fungi has led to the discovery of new compounds with ethyl acetate extracts showing potential biological activities. Continuous exploration of the marine fungus Penicillium sp. has identified compounds with unique structures, suggesting the role of ethyl acetate derivatives in uncovering new natural products with possible pharmaceutical applications (Hong-Hua Wu et al., 2010).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate and its crystal structure analysis have provided insights into its molecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of ethyl acetate derivatives in drug design and development (M. Jyothi et al., 2017).

Safety and Hazards

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H319, H372, and H410 . These codes indicate that the compound can cause harm if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is Peptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding, as it catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .

Mode of Action

The compound interacts with its target, Peptidyl-prolyl cis-trans isomerase A, and influences its activity. It is known to accelerate the folding of proteins by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . .

Biochemical Pathways

The compound’s interaction with Peptidyl-prolyl cis-trans isomerase A suggests it may influence protein folding pathways

Result of Action

Given its interaction with Peptidyl-prolyl cis-trans isomerase A, it is likely to influence protein folding processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and temperature can affect the reaction rate of enzymatic processes . .

properties

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-9-7-5-6-8-12(9)10(13)11(14)15-4-2/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQESZNRNCSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)

![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)